2-Aminophenylboronic acid
Overview
Description
2-Aminophenylboronic acid is a derivative of boronic acid with an amino group attached to the phenyl ring. It is a compound of interest due to its potential applications in various fields, including catalysis and bioconjugation. The presence of both a boronic acid and an amino group allows it to participate in a range of chemical reactions, making it a versatile reagent in organic synthesis.
Synthesis Analysis
The synthesis of aminoboronic acids, including 2-aminophenylboronic acid, has been explored in several studies. A common challenge in the synthesis of free aminoboronic acids is their isolation and purification due to their sensitivity and tendency to form complexes . Despite these challenges, advances have been made in the synthesis of both chiral and achiral aminoboronic acids, which have shown promise as bifunctional organic catalysts . Additionally, a copper-catalyzed electrophilic amination strategy has been established for the synthesis of N-aryl-2-aminophenones from arylboronic acids, demonstrating the synthetic utility of boronic acid derivatives .
Molecular Structure Analysis
The molecular structure of 2-aminophenylboronic acid allows it to form stable complexes with various substrates. For instance, the formation of zwitterionic species containing a protonated imine group and an anionic borate group has been observed, which contributes to the stability of the resulting imines . The molecular structure also enables the formation of benzoxaboroles when reacted with secondary amines .
Chemical Reactions Analysis
2-Aminophenylboronic acid exhibits diverse reactivity in chemical reactions. It has been used to catalyze the hydrolysis and etherification of chlorohydrins, direct amide formation, and kinetic resolution of racemic amines during acylation . The ortho-substituent on phenylboronic acid derivatives has been shown to play a key role in catalyzing dehydrative condensation between carboxylic acids and amines . Furthermore, the compound has been involved in the synthesis of benzoxaboroles and complexed boroxins , as well as amination-reduction reactions to synthesize 2-(arylaminomethyl)phenylboronic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminophenylboronic acid are influenced by its ability to form complexes and participate in hydrogen bonding. The compound's reactivity with amines, amino acids, and proteins has been explored for applications in bioconjugation . The boronic acid moiety can form reversible covalent bonds with diols, which is a key feature for its recognition and binding to biological molecules such as sugars and amino sugars . Additionally, the compound's ability to form intramolecular hydrogen bonds has been investigated, which can influence its conformation and reactivity .
Scientific Research Applications
Aggregation-Induced Emission
- Application : 2-Aminophenylboronic acid (2-APBA) shows potential in optoelectronics, biomedical probes, and chemical sensors due to its aggregation-induced enhanced emission (AIEE) properties. It forms a dimer that is highly emissive in the solid state and could transform reversibly into a non-fluorescent monomer form, making it useful for molecular recognition and controlled drug release (Li et al., 2021).
Recognition of Glycoproteins and Glycopeptides
- Application : 2-Aminophenylboronic acid functionalized magnetic nanoparticles, specifically Fe3O4/ZIF-8/APBA, have been developed for the specific recognition and enrichment of glycoproteins and glycopeptides in proteomics research. This shows its potential in the selective separation of these biomolecules (Li et al., 2018).
Biosensors for Saccharides and Glycated Hemoglobin
- Application : 3-Aminophenylboronic acid (APBA) has been used to construct affinity mass sensors for determining saccharides and glycated hemoglobin. These sensors demonstrate a linear response to mono- and disaccharides, and are useful for kinetic analysis of boronic acid interaction with diols (Přibyl & Skládal, 2005).
Chromatography and Electrophoresis
- Application : m-Aminophenylboronic acid, attached to polyacrylamide beads, is used in chromatography for the selective separation of dihydroxyphenyl substituted compounds. This method allows for the purification of catecholic materials (Elliger & Rabin, 1981).
- Application : Polymerization of 3-aminophenylboronic acid in aqueous environments has been used to modify capillary electrophoresis capillaries. This allows for the separation of diastereoisomers and proteins, demonstrating its utility in CE separation and chip technologies (Bossi et al., 2004).
Sensing and Detection Technologies
- Application : Aminophenylboronic acid-functionalized magnetic nanoparticles are effective for the micro solid-phase extraction of neurotransmitters from human urine and plasma. This has applications in sensitive detection technologies (Saraji & Shahvar, 2016).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
The 2-APBA dimer aggregates could reversibly transform into its non-fluorescent monomer form driven by new kinds of dynamic covalent B–N and B–O bonds . This illustrates its good potential in molecular recognition, nanogating, chemo/bio-sensing, and controlled drug release . This opens up new possibilities for the use of 2-Aminophenylboronic acid in various applications.
properties
IUPAC Name |
(2-aminophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRRKLFMHQUJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901275 | |
Record name | NoName_370 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminophenylboronic acid | |
CAS RN |
5570-18-3 | |
Record name | B-(2-Aminophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5570-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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